2H,3H-furo[2,3-b]pyridine-2-carboxylicacid
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Overview
Description
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of appropriate aldehydes and ketones to form chalcones. These chalcones then undergo cyclization reactions to form the furo[2,3-b]pyridine core .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the cyclization steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted furo[2,3-b]pyridine derivatives .
Scientific Research Applications
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), disrupting cellular signaling pathways essential for cancer cell proliferation . Molecular docking studies have shown strong binding affinities to these targets, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
Furo[3,2-b]pyridine: Another furan-pyridine fused compound with similar structural features but different biological activities.
Pyridine-2-carboxylicacid: A simpler analog without the fused furan ring, used in various chemical syntheses.
Uniqueness: 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-3,6H,4H2,(H,10,11) |
InChI Key |
RRBICOAXNABAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
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